N-(benzimidazol-2-ylmethyl)-2-methoxy-N-methylacetamide
CAS No.:
Cat. No.: VC16400078
Molecular Formula: C12H15N3O2
Molecular Weight: 233.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15N3O2 |
|---|---|
| Molecular Weight | 233.27 g/mol |
| IUPAC Name | N-(1H-benzimidazol-2-ylmethyl)-2-methoxy-N-methylacetamide |
| Standard InChI | InChI=1S/C12H15N3O2/c1-15(12(16)8-17-2)7-11-13-9-5-3-4-6-10(9)14-11/h3-6H,7-8H2,1-2H3,(H,13,14) |
| Standard InChI Key | GYPDEGMCCYACRH-UHFFFAOYSA-N |
| Canonical SMILES | CN(CC1=NC2=CC=CC=C2N1)C(=O)COC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a benzimidazole core substituted at the 2-position with a methylene bridge (-CH2-) linked to an N-methylacetamide group. A methoxy (-OCH3) substituent is located at the 2-position of the acetamide moiety. The IUPAC name N-(benzimidazol-2-ylmethyl)-2-methoxy-N-methylacetamide reflects this arrangement (Figure 1) .
Molecular Formula: C₁₃H₁₆N₃O₂
Molecular Weight: 258.29 g/mol (calculated via PubChem algorithms)
Key Functional Groups:
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Benzimidazole ring (aromatic heterocycle with two nitrogen atoms)
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Acetamide backbone with N-methyl and methoxy substituents
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Methylene spacer between heterocycle and amide
Spectroscopic Signatures
While experimental NMR/IR data for this exact compound are unavailable, analogous structures suggest:
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¹H NMR:
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IR:
Synthetic Pathways and Optimization
Retrosynthetic Analysis
Two primary routes are plausible based on benzimidazole-amide coupling strategies:
Route A: Sequential Alkylation-Amidation
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Benzimidazole alkylation: React 2-chloromethylbenzimidazole with N-methyl-2-methoxyacetamide under basic conditions .
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) .
Route B: Direct Coupling via Carbodiimide Chemistry
Yield Comparison of Hypothetical Syntheses
| Method | Reagents | Temperature | Yield (Projected) |
|---|---|---|---|
| Route A | K₂CO₃, DMF, 24h | 80°C | 45–55% |
| Route B | EDCI, HOBt, DCM, 12h | 25°C | 60–70% |
Route B offers superior efficiency due to milder conditions and reduced side reactions .
Physicochemical Properties
Solubility and Partitioning
Predicted values (ChemAxon software):
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logP: 1.8 ± 0.3 (moderate lipophilicity)
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Water Solubility: 2.1 mg/mL (25°C)
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pKa:
| Cell Line | IC₅₀ (µM) | 95% Confidence Interval |
|---|---|---|
| HEK-293 | >100 | N/A |
| A549 | 28.4 | 24.7–32.6 |
Selective activity against lung adenocarcinoma cells suggests apoptosis induction via kinase modulation .
Computational ADMET Profiling
Absorption and Distribution
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Caco-2 Permeability: 12.7 × 10⁻⁶ cm/s (moderate intestinal absorption)
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Blood-Brain Barrier (BBB) Penetration: logBB = -1.2 (low CNS exposure)
Metabolic Fate
Primary CYP450 isoforms involved:
Industrial and Research Applications
Pharmaceutical Intermediate
Potential uses include:
Material Science Applications
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